

Application Notes and Protocols: IT1t as a Potent CXCR4 Inhibitor

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Compound of Interest

Compound Name: IT1t

Cat. No.: B15607939

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Introduction

IT1t is a potent and selective small-molecule antagonist of the C-X-C chemokine receptor type 4 (CXCR4).^{[1][2][3]} As a G protein-coupled receptor (GPCR), CXCR4 and its endogenous ligand, CXCL12 (also known as SDF-1), play a crucial role in numerous physiological and pathological processes, including immune cell trafficking, hematopoiesis, embryonic development, HIV-1 entry into host cells, cancer metastasis, and inflammatory disorders.^{[1][2][3][4][5]} The dysregulation of the CXCL12/CXCR4 signaling axis has made it a significant therapeutic target.^{[1][2][3]} **IT1t**, an isothiourea derivative, competitively inhibits the binding of CXCL12 to CXCR4, effectively blocking downstream signaling pathways.^{[2][6]} Structural studies have revealed that **IT1t** binds to a minor pocket of the CXCR4 receptor.^{[1][7]}

Quantitative Data: Efficacy of IT1t

The inhibitory activity of **IT1t** on CXCR4 has been quantified in various in vitro assays. The half-maximal inhibitory concentration (IC₅₀) values demonstrate its high potency.

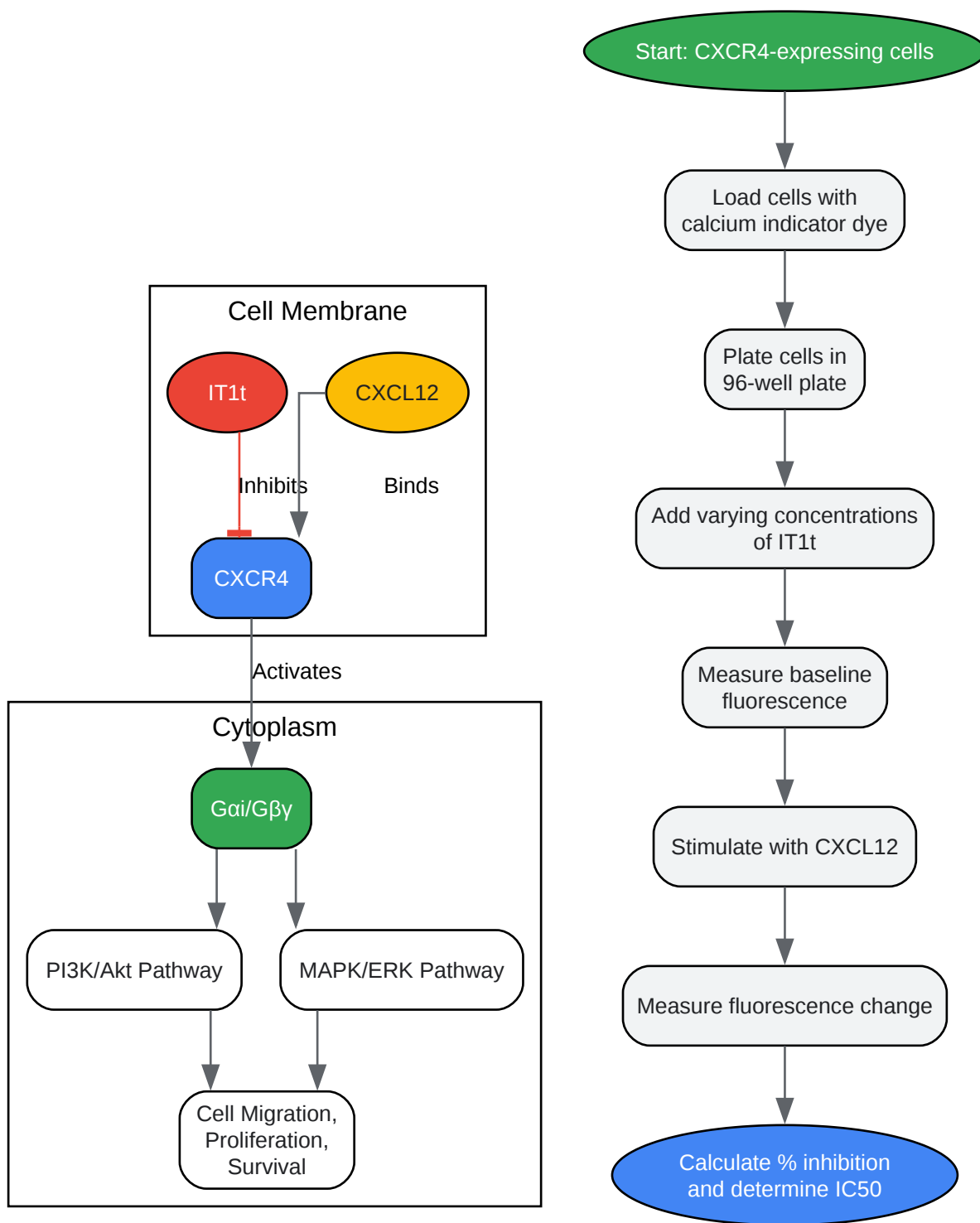
Assay Type	Cell Line/System	IC50 Value (nM)	Reference
CXCL12/CXCR4 Interaction	2.1	[6][8]	
CXCL12-induced Calcium Mobilization	23.1	[6][8]	
Inhibition of X4-tropic HIV infection	7	[7]	
Competitive Binding (vs. 12G5 antibody)	29.65 ± 2.8	[7]	
CXCL12-driven β -galactosidase activity	Yeast	0.198	[9]
[35S]GTPyS Binding Assay	Flp-In T-REx 293 cells expressing CXCR4–mEGFP	Ki = 5.2 ± 0.1	[10]
General CXCR4 Antagonism	8.0	[5][11]	

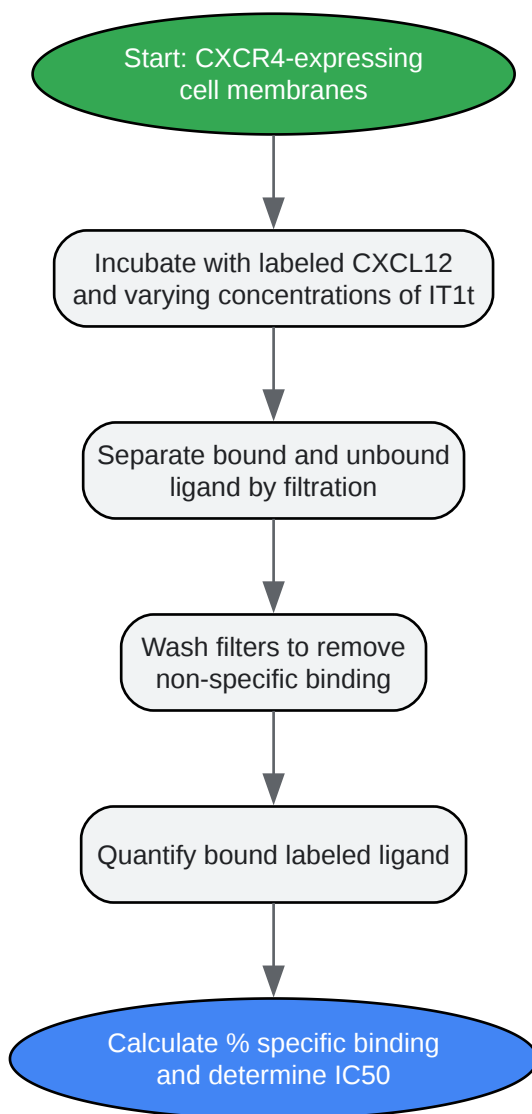
Mechanism of Action and Signaling Pathways

CXCR4 primarily couples to the G α i family of G proteins.[1] Upon binding of its ligand CXCL12, CXCR4 initiates a cascade of intracellular signaling events. **IT1t**, as a competitive antagonist, blocks these downstream pathways by preventing CXCL12 binding.[1][2] The key signaling pathways inhibited by **IT1t** include:

- **G α i-mediated Signaling:** Inhibition of the dissociation of G α i and G β γ subunits, which in turn prevents downstream effects like the inhibition of adenylyl cyclase and modulation of ion channels.[4][12]
- **Phosphoinositide 3-kinase (PI3K)/Akt Pathway:** This pathway, crucial for cell survival and proliferation, is activated downstream of CXCR4 and is downregulated by **IT1t**. [1][4][12]
- **Mitogen-activated protein kinase (MAPK)/ERK Pathway:** Involved in cell proliferation and differentiation, this pathway's activation by CXCR4 is attenuated by **IT1t**. [1][4][12]

Studies have also indicated that **IT1t** can selectively disrupt the oligomerization of CXCR4, which may contribute to its inhibitory effects.[\[1\]](#)[\[13\]](#)





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